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Compound of Interest
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Cat. No.: B578243 Get Quote

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
ethynyltetrahydro-2H-pyran. Due to the absence of published experimental spectra for this

specific compound in available databases, this document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are

based on the well-established spectroscopic characteristics of the constituent functional

groups: the tetrahydropyran ring and the terminal ethynyl group. This guide is intended for

researchers, scientists, and professionals in drug development, offering a foundational

understanding of the expected spectral features of this molecule.

Predicted Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for 3-ethynyltetrahydro-
2H-pyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted ¹H and ¹³C NMR chemical shifts for 3-ethynyltetrahydro-2H-pyran are presented

below.

¹H-NMR Spectral Data (Predicted)
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The proton NMR spectrum is expected to show distinct signals for the protons of the

tetrahydropyran ring and the ethynyl proton. The chemical shifts are influenced by the

electronegativity of the adjacent oxygen atom and the anisotropy of the carbon-carbon triple

bond.

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-2 (axial & equatorial) 3.5 - 4.0 m

H-3 2.5 - 3.0 m

H-4 (axial & equatorial) 1.5 - 2.0 m

H-5 (axial & equatorial) 1.5 - 2.0 m

H-6 (axial & equatorial) 3.4 - 3.8 m

≡C-H 2.5 - 3.0[1][2] s or t (long-range coupling)

¹³C-NMR Spectral Data (Predicted)

The carbon NMR spectrum will distinguish the different carbon environments within the

molecule. The sp-hybridized carbons of the alkyne group are expected to have characteristic

chemical shifts.[3]

Carbon Predicted Chemical Shift (δ, ppm)

C-2 65 - 70

C-3 30 - 35

C-4 20 - 25

C-5 25 - 30

C-6 68 - 73

C≡C-H 70 - 85[3][4]

C≡C-H 70 - 90[3]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Characteristic IR Absorption Bands (Predicted)

Functional Group Bond Vibration
Predicted
Wavenumber
(cm⁻¹)

Intensity

Alkyne C-H ≡C-H Stretch
~3300[5][6][7][8][9]

[10]
Strong, Sharp

Alkane C-H C(sp³)-H Stretch 2850 - 2960[5][7][11] Strong

Alkyne C≡C C≡C Stretch
2100 - 2260[5][6][7][8]

[9][10]
Weak to Medium

Ether C-O C-O Stretch 1050 - 1150[12][13] Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Expected Mass Spectrometry Fragmentation

The molecular ion peak (M⁺) for 3-ethynyltetrahydro-2H-pyran would be observed at m/z =

110.13. Key fragmentation pathways are expected to involve the tetrahydropyran ring and the

ethynyl substituent.

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the ether oxygen is a common

pathway for ethers.[14][15] This could lead to the loss of the ethynyl group or cleavage of the

ring.

Loss of the ethynyl proton: Terminal alkynes can exhibit a prominent M-1 peak due to the

loss of the acidic acetylenic hydrogen.[16]
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Ring cleavage: The tetrahydropyran ring can undergo fragmentation to produce various

smaller ions.

Propargyl cation: Fragmentation at the bond alpha to the triple bond could generate a stable

propargyl cation (m/z = 39).[16]

Experimental Protocols
The following are detailed, generic protocols for obtaining the spectroscopic data discussed

above for a liquid organic compound like 3-ethynyltetrahydro-2H-pyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to provide a reference signal at 0 ppm.

Instrumentation: Place the NMR tube in the spectrometer's probe.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 30-45

degree pulse angle is used with a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the

spectrum to single lines for each unique carbon. A longer relaxation delay may be

necessary for quaternary carbons to be observed.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.
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Phase the spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the

crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The

sample is vaporized in the ion source.

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the removal of an electron from the

molecule, forming a radical cation known as the molecular ion (M⁺).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, charged ions and neutral radicals.
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Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-

charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The resulting mass spectrum is a plot of the relative abundance of the

ions versus their m/z ratio. The most abundant ion is assigned a relative intensity of 100%

and is called the base peak.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b578243#spectroscopic-data-for-3-ethynyltetrahydro-
2h-pyran-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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